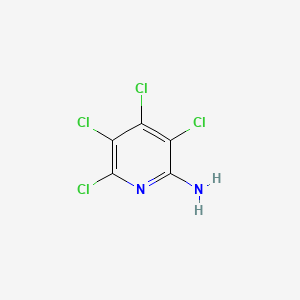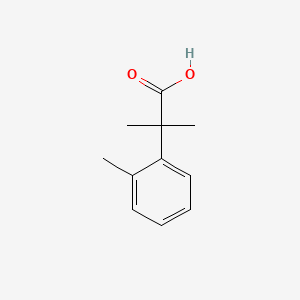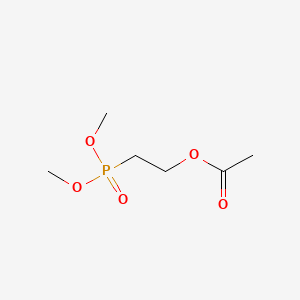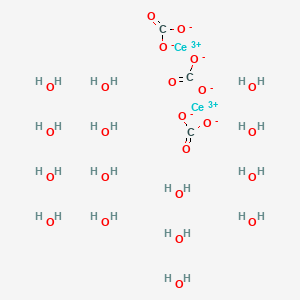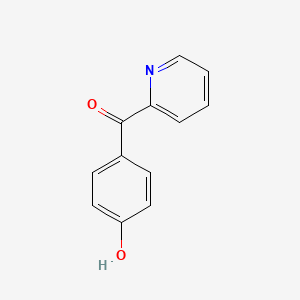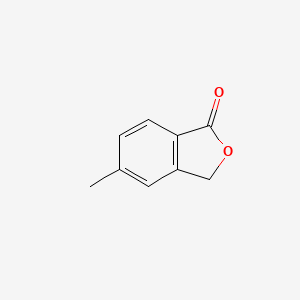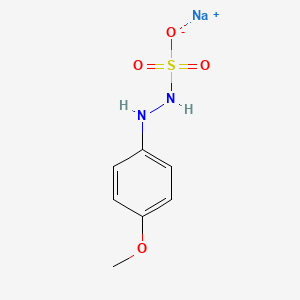
Sodium 2-(4-methoxyphenyl)hydrazinesulfonate
説明
Sodium 2-(4-methoxyphenyl)hydrazinesulfonate is a chemical compound with the molecular formula C7H9N2NaO4S . It has a molecular weight of 240.21 g/mol . The compound is also known by several synonyms, including Sodium 2-(4-methoxyphenyl)hydrazinosulphonate and 2-(4-Methoxyphenyl)hydrazinesulfonic acid sodium salt monohydrate .
Synthesis Analysis
The synthesis of Sodium 2-(4-methoxyphenyl)hydrazinesulfonate involves the use of 4-methoxyaniline with sodium nitrite and hydrochloric acid to form 4-methoxyphenyl diazonium chloride. This is then reacted with sodium sulfate and sodium hydroxide to form Sodium 2-(4-methoxyphenyl)hydrazinosulphonate. The final product is obtained through reduction with zinc powder and acetic acid .Molecular Structure Analysis
The IUPAC name for this compound is sodium; N-(4-methoxyanilino)sulfamate . The InChI string is InChI=1S/C7H10N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 . The Canonical SMILES representation is COC1=CC=C(C=C1)NNS(=O)(=O)[O-].[Na+] .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has 4 rotatable bonds . The exact mass of the compound is 240.01807223 g/mol .科学的研究の応用
Chemical Sensitization and Dermatitis
Hydrazine compounds, similar in structure to Sodium 2-(4-methoxyphenyl)hydrazinesulfonate, have been studied for their effects on skin health. For example, research on hydrazine (N2H4) has shown it to be a skin sensitizer that can cause dermatitis upon contact. This information is crucial for understanding the occupational hazards and necessary safety precautions in industries where such compounds are used (Aigner et al., 2010).
Cancer Research
Hydrazine sulfate, another related compound, has been evaluated for its utility in cancer treatment. Although studies have shown mixed results, the exploration of hydrazine derivatives in cancer research underscores the potential for compounds like Sodium 2-(4-methoxyphenyl)hydrazinesulfonate to be investigated for similar applications. For instance, a study on hydrazine sulfate in advanced colorectal cancer patients did not demonstrate significant benefits, highlighting the complex nature of cancer treatment and the need for further research (Loprinzi et al., 1994).
Novel Therapeutic Agents
Research into novel chemical compounds for treating diseases is ongoing. For example, Cloretazine, a newly synthesized alkylating agent belonging to the class of 1,2-bis(sulfonyl)hydrazines, has been studied for its efficacy and tolerability in patients with recurrent glioblastoma multiforme. This suggests potential for compounds like Sodium 2-(4-methoxyphenyl)hydrazinesulfonate to be developed into therapeutic agents, given their structural similarities and chemical properties (Badruddoja et al., 2007).
Taste Modulation
Compounds with methoxyphenyl groups have been investigated for their ability to modulate taste, such as the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP). These studies offer insights into how Sodium 2-(4-methoxyphenyl)hydrazinesulfonate might influence sensory perceptions and could be applied in food science and technology (Johnson et al., 1994).
Metal Chelation and Detoxification
The chelating properties of hydrazine derivatives for metal detoxification have also been explored. For instance, sodium 2,3-dimercapto-1-propane sulfonate (DMPS) has been used to treat metal intoxication by chelating metal ions, suggesting a potential area of application for Sodium 2-(4-methoxyphenyl)hydrazinesulfonate in environmental health or toxicology studies (Aposhian, 1998).
特性
IUPAC Name |
sodium;N-(4-methoxyanilino)sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYWTHKZADVRRK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NNS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(4-methoxyphenyl)hydrazinesulfonate | |
CAS RN |
5446-07-1 | |
| Record name | Sodium 2-(4-methoxyphenyl)hydrazinosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 2-(4-methoxyphenyl)hydrazinesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD2WZ58VSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



